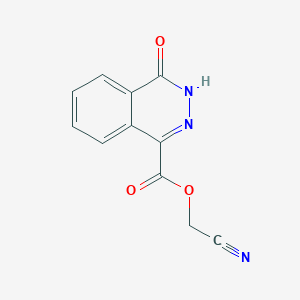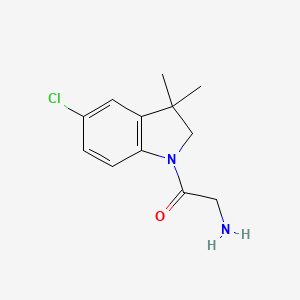![molecular formula C10H10ClNO4 B7637670 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid, also known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CFM-2 belongs to the family of formamidobenzoic acids and is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation and pain. 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been shown to inhibit both COX-1 and COX-2 enzymes, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In inflammation research, 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neuropathic pain research, 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been shown to reduce pain behavior in animal models, possibly through its inhibition of COX enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid in lab experiments is its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neuropathic pain. 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has also been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid research. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has also been shown to have synergistic effects with other drugs, such as doxorubicin, which may enhance its anticancer effects. Another direction is to develop more soluble derivatives of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid, which may improve its bioavailability and efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid involves the reaction of mefenamic acid with thionyl chloride to form the acid chloride intermediate. The acid chloride is then reacted with 3-chloro-4-methoxyaniline in the presence of triethylamine to form the desired product, 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid. The purity of 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has also been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, 2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid has been investigated for its potential as a treatment for neuropathic pain, as it has been shown to reduce pain behavior in animal models.
Propiedades
IUPAC Name |
2-[(3-chloro-4-methoxybenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPMUKIVNYQWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxybenzoyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


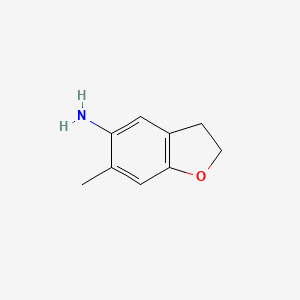
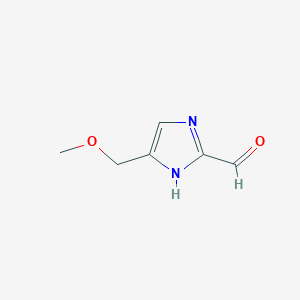
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)

![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
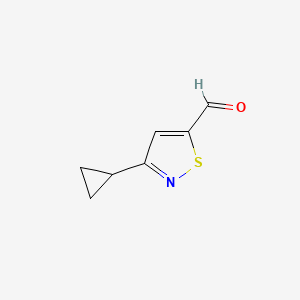
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
